
3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) is a complex organic compound that belongs to the class of dibenzothiepins. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the dibenzothiepin core through cyclization reactions.
- Introduction of the ethyl group at the 3-position via alkylation.
- Attachment of the piperazine ring with a hydroxyethyl substituent.
- Final conversion to the bis(maleate) salt through reaction with maleic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-purity reagents and solvents.
- Optimization of reaction conditions such as temperature, pressure, and reaction time.
- Implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Neurological Disorders
One of the primary areas of research for this compound is in the treatment of neurological disorders such as Alzheimer's disease. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine. Research has shown that compounds with similar structures can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain .
Case Study: Acetylcholinesterase Inhibition
- Objective : Evaluate the inhibitory effect on acetylcholinesterase.
- Method : In vitro assays were conducted using various concentrations of the compound.
- Results : The compound exhibited significant inhibitory activity, with an IC50 value indicating effective concentration levels for therapeutic use.
Antidepressant Effects
Another promising application of this compound is in the treatment of depression. The dibenzo[b,f]thiepin structure is known for its antidepressant properties. Clinical studies have indicated that similar compounds can modulate serotonin and norepinephrine levels in the brain, providing relief from depressive symptoms .
Case Study: Antidepressant Activity
- Objective : Assess the antidepressant effects in animal models.
- Method : Behavioral tests such as the forced swim test and tail suspension test were employed.
- Results : The compound significantly reduced immobility time compared to control groups, suggesting antidepressant-like effects.
Antihistaminic Properties
The piperazine moiety in the compound's structure suggests potential antihistaminic properties. Research indicates that compounds containing piperazine can act as antagonists to histamine receptors, providing relief from allergic reactions and other histamine-mediated conditions .
Case Study: Antihistaminic Activity
- Objective : Investigate antihistaminic effects.
- Method : Histamine-induced bronchoconstriction models were used to test efficacy.
- Results : The compound demonstrated a dose-dependent reduction in bronchoconstriction, indicating potential use as an antihistamine.
Mechanism of Action
The mechanism of action of 3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the body to exert its effects.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiepin derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.
Uniqueness
3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties compared to other similar compounds.
Biological Activity
3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) is a synthetic compound that has garnered interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the dibenzothiepin class, characterized by its unique bicyclic structure which contributes to its biological activity. The presence of a piperazine moiety enhances its interaction with various biological targets.
Research indicates that this compound may act primarily as a serotonin receptor modulator . It has shown affinity for multiple serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and anxiety disorders. Additionally, it may exhibit antagonistic properties against certain chemokine receptors, which could be beneficial in inflammatory conditions.
Table 1: Summary of Biological Activities
Activity | Target | Effect |
---|---|---|
Serotonin Receptor Modulation | 5-HT2A, 5-HT2C | Mood enhancement, anxiolytic effects |
Chemokine Receptor Antagonism | CCR1, CCR2 | Anti-inflammatory effects |
Dopamine Receptor Interaction | D2 receptor | Potential antipsychotic effects |
Therapeutic Applications
The pharmacological profile suggests potential therapeutic uses in:
- Psychiatric Disorders : Due to its action on serotonin receptors, the compound may be effective in treating depression and anxiety.
- Inflammatory Conditions : Its ability to antagonize chemokine receptors positions it as a candidate for conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Psychiatric Applications : A study investigated the effects of this compound in animal models of depression. Results indicated significant reductions in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant agent .
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound inhibited the migration of immune cells by blocking CCR1 and CCR2 receptors. This suggests a mechanism for reducing inflammation in chronic conditions .
- Safety Profile : Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in preclinical trials .
Properties
CAS No. |
84964-87-4 |
---|---|
Molecular Formula |
C30H36N2O9S |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-(2-ethyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H28N2OS.2C4H4O4/c1-2-17-7-8-19-20(24-11-9-23(10-12-24)13-14-25)16-18-5-3-4-6-21(18)26-22(19)15-17;2*5-3(6)1-2-4(7)8/h3-8,15,20,25H,2,9-14,16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
WPLRYQGXKRFSCV-LVEZLNDCSA-N |
Isomeric SMILES |
CCC1=CC2=C(C(CC3=CC=CC=C3S2)N4CCN(CC4)CCO)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.